molecular formula C19H20N6Na2O11S2 B13803258 disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate

disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate

Cat. No.: B13803258
M. Wt: 618.5 g/mol
InChI Key: KDURGYWZHFDJTL-YEODLNDCSA-L
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Description

Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate is a complex organic compound characterized by the presence of multiple azido groups and sulfonate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopentanone structure, followed by the introduction of azido and sulfonate groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the azido groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the azido groups.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate involves the interaction of its azido groups with target molecules. The azido groups can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is harnessed in click chemistry to create covalent bonds between molecules. The sulfonate groups enhance the solubility and stability of the compound in aqueous environments, facilitating its use in biological and industrial applications.

Comparison with Similar Compounds

Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate can be compared with other azido and sulfonate-containing compounds:

    Disodium 4-azidobenzenesulfonate: Similar in containing azido and sulfonate groups but lacks the complex cyclopentanone structure.

    Disodium 2,5-bis(4-azido-2-sulfonatophenyl)methylidene-cyclopentanone: Shares a similar core structure but differs in the positioning and number of azido groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H20N6Na2O11S2

Molecular Weight

618.5 g/mol

IUPAC Name

disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate

InChI

InChI=1S/C19H14N6O7S2.2Na.4H2O/c20-24-22-15-5-3-11(17(9-15)33(27,28)29)7-13-1-2-14(19(13)26)8-12-4-6-16(23-25-21)10-18(12)34(30,31)32;;;;;;/h3-10H,1-2H2,(H,27,28,29)(H,30,31,32);;;4*1H2/q;2*+1;;;;/p-2/b13-7+,14-8+;;;;;;

InChI Key

KDURGYWZHFDJTL-YEODLNDCSA-L

Isomeric SMILES

C1/C(=C\C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])/C(=O)/C(=C/C3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-])/C1.O.O.O.O.[Na+].[Na+]

Canonical SMILES

C1CC(=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])C(=O)C1=CC3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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